molecular formula C13H18N2O2 B5906974 N-cyclopentyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide

N-cyclopentyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide

Cat. No.: B5906974
M. Wt: 234.29 g/mol
InChI Key: DMOOGSHDZRFNRY-UHFFFAOYSA-N
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Description

N-cyclopentyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide, also known as CPI-1189, is a synthetic compound that belongs to the benzisoxazole family. CPI-1189 has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders such as schizophrenia, depression, anxiety, and addiction.

Mechanism of Action

The exact mechanism of action of N-cyclopentyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. This compound has been shown to increase the release of dopamine and serotonin in the prefrontal cortex, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that this compound increases the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. This compound has also been shown to increase the expression of the immediate early gene c-Fos, which is involved in neuronal activity and plasticity.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. This compound has also been extensively studied in animal models, which provides a wealth of information on its potential therapeutic effects. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several potential future directions for research on N-cyclopentyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide. One area of research could focus on the development of novel formulations of this compound that improve its solubility and bioavailability. Another area of research could focus on the development of more selective analogs of this compound that target specific neurotransmitter systems in the brain. Finally, future research could investigate the potential use of this compound in combination with other drugs for the treatment of various neurological and psychiatric disorders.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, and may have potential applications in the treatment of addiction. While there are limitations to using this compound in lab experiments, its well-established synthesis method and extensive preclinical data make it a promising candidate for further research.

Synthesis Methods

N-cyclopentyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide is synthesized through a multi-step process that involves the reaction of 4-cyclopentyl-1,2-benzisoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-ethylpiperazine to yield this compound.

Scientific Research Applications

N-cyclopentyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic effects on various neurological and psychiatric disorders. Studies have shown that this compound has anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been shown to reduce drug-seeking behavior in rats, suggesting its potential use in the treatment of addiction.

Properties

IUPAC Name

N-cyclopentyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(14-9-5-1-2-6-9)12-10-7-3-4-8-11(10)17-15-12/h9H,1-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOOGSHDZRFNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NOC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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